![molecular formula C30H27N B12560703 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 217449-57-5](/img/structure/B12560703.png)
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C28H23N. It is known for its unique structure, which includes a central aniline moiety substituted with ethenylphenyl and methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethenylphenylboronic acid: This is achieved through the reaction of 4-bromostyrene with a boronic acid derivative under palladium-catalyzed conditions.
Suzuki coupling reaction: The 4-ethenylphenylboronic acid is then coupled with 4-bromo-N,N-bis(4-methylphenyl)aniline in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is investigated for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Research is ongoing to explore its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its ability to participate in electron transfer processes. The ethenylphenyl and methylphenyl groups facilitate the delocalization of electrons, making it an effective material for electronic applications. The molecular targets and pathways involved are primarily related to its role in facilitating charge transport in organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline
- 4-[2-(4-Chlorophenyl)ethenyl]-N,N-diphenylaniline
- 4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline
Uniqueness
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which enhances its electronic properties. Compared to similar compounds, it offers improved stability and efficiency in electronic applications .
Propiedades
Número CAS |
217449-57-5 |
|---|---|
Fórmula molecular |
C30H27N |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[4-[2-(4-ethenylphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C30H27N/c1-4-25-9-11-26(12-10-25)13-14-27-15-21-30(22-16-27)31(28-17-5-23(2)6-18-28)29-19-7-24(3)8-20-29/h4-22H,1H2,2-3H3 |
Clave InChI |
JDECXWBSUMBGJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


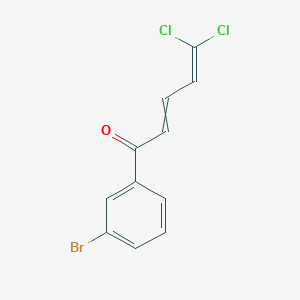
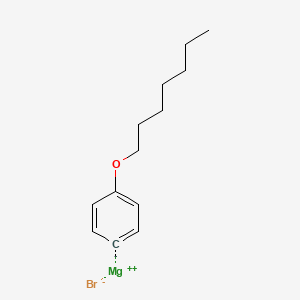
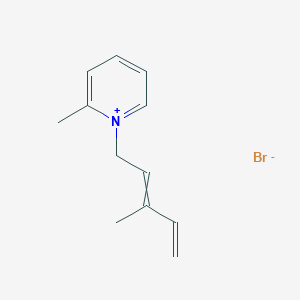
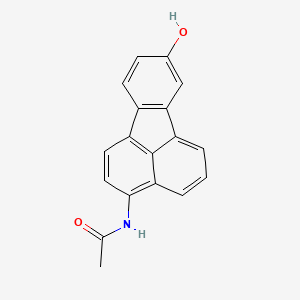
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
methyl}benzoic acid](/img/structure/B12560650.png)
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
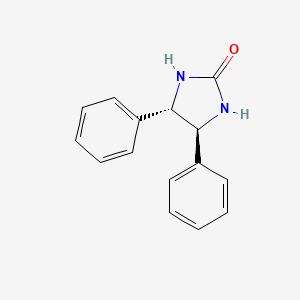
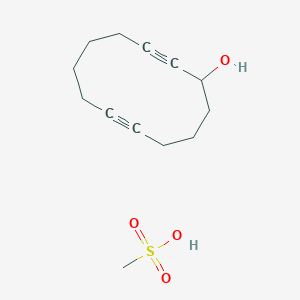
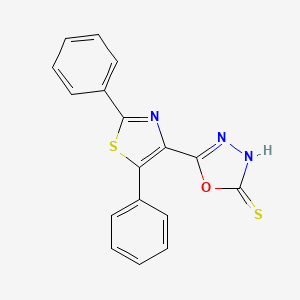

![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
